2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide
Description
The exact mass of the compound 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide is 509.20967566 g/mol and the complexity rating of the compound is 878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[2-[3-(butylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4S/c1-3-5-14-27-22(32)13-12-20-25(34)31-23(29-20)18-10-6-7-11-19(18)30-26(31)36-21(4-2)24(33)28-16-17-9-8-15-35-17/h6-11,15,20-21H,3-5,12-14,16H2,1-2H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKAWOUPIXAAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide is a member of the imidazoquinazoline derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.46 g/mol. The structure features an imidazoquinazoline core, a sulfanyl group, and an amide linkage, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. Research indicates that similar compounds within the imidazoquinazoline class can function as inhibitors or modulators in various biochemical pathways, particularly those involved in cancer and inflammatory processes.
Anticancer Activity
Studies have shown that imidazoquinazolines possess significant anticancer properties. For instance, related compounds have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research indicates that compounds structurally related to 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide exhibit selective antimicrobial activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for these compounds suggest moderate antibacterial activity, which varies based on structural modifications.
Table 2: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Imidazoquinazoline derivative A | Staphylococcus aureus | 32 |
| Imidazoquinazoline derivative B | Escherichia coli | >128 |
Case Studies
- Inhibition of α-glucosidase : A study found that certain imidazoquinazolines exhibited potent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. The structure–activity relationship (SAR) analysis revealed that electron-donating groups significantly enhanced inhibitory potency.
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Anticancer Screening : In vitro studies demonstrated that derivatives of imidazoquinazolines could effectively reduce the viability of various cancer cell lines. The mechanism was linked to the induction of apoptosis and modulation of signaling pathways associated with cell survival.
- Results : Compound variants were tested against breast cancer cell lines with IC50 values indicating substantial anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
